(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction.
Formation of the Acrylamide Moiety: The acrylamide moiety can be synthesized through a condensation reaction between an amine and an acrylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and methoxy groups.
Reduction: Reduction reactions could target the isoxazole ring or the acrylamide moiety.
Substitution: Substitution reactions may occur at the phenyl or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule, possibly exhibiting anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of isoxazole compounds are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-phenylisoxazole and 3,4,5-trimethoxyphenyl derivatives.
Acrylamide Derivatives: Compounds such as N-phenylacrylamide and N-(3,4,5-trimethoxyphenyl)acrylamide.
Uniqueness
What sets (Z)-N-((5-phenylisoxazol-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide apart is its unique combination of the isoxazole ring and the trimethoxyphenyl group, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
(Z)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-26-19-11-15(12-20(27-2)22(19)28-3)9-10-21(25)23-14-17-13-18(29-24-17)16-7-5-4-6-8-16/h4-13H,14H2,1-3H3,(H,23,25)/b10-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGOASJHDQOLME-KTKRTIGZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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